

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride**

Cat. No.: **B1524128**

[Get Quote](#)

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocycles, with their inherent structural rigidity and three-dimensionality, have emerged as privileged structures capable of enhancing drug-likeness, improving target selectivity, and optimizing pharmacokinetic profiles. Among these, the diazaspiroalkane family is particularly noteworthy. This guide focuses on a key member of this family: **5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride**.

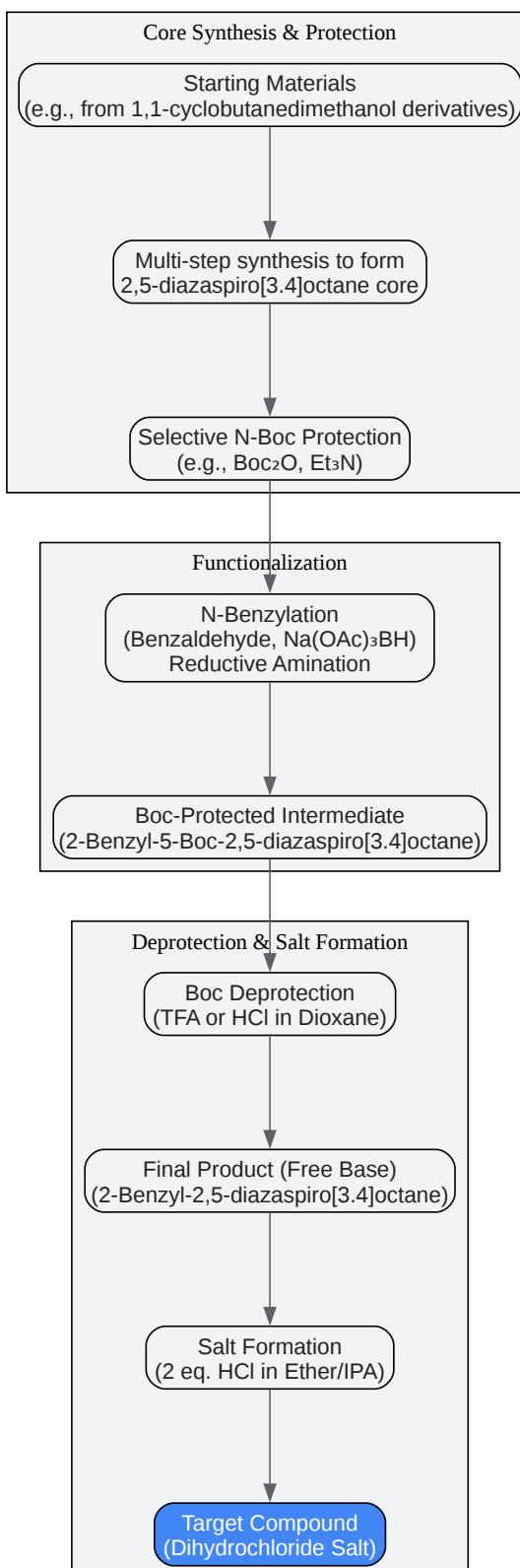
This compound serves as a crucial building block in pharmaceutical research, primarily as an intermediate in the synthesis of complex, biologically active molecules.^{[1][2]} Its utility is most pronounced in the development of agents targeting the central nervous system (CNS), including potential treatments for depression, anxiety, and epilepsy.^[1] The defining feature of this molecule is its spirocyclic core, which fuses a four-membered azetidine ring with a five-membered pyrrolidine ring at a single quaternary carbon. This arrangement imparts significant conformational constraint, a desirable attribute for designing highly selective receptor modulators.^[1]

It is important to note a point of potential ambiguity in nomenclature. The compound is often indexed and sold under the name "2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" with CAS Number 1159823-70-7.^{[3][4]} Another CAS number, 1159822-76-0, is associated with the isomeric "**5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride**".^[5] While their chemical

properties are very similar, this guide will primarily reference data associated with the more frequently documented 2-benzyl isomer (CAS 1159823-70-7) due to the greater availability of public data.

Physicochemical and Handling Properties

The dihydrochloride salt form of the parent amine is prevalent in laboratory settings. This choice is deliberate; converting the basic amine to a salt significantly enhances its stability, crystallinity, and aqueous solubility, which are critical for handling, formulation, and subsequent reaction steps.


Property	Value	Source
CAS Number	1159823-70-7 (for 2-benzyl isomer)	[3]
Molecular Formula	C ₁₃ H ₂₀ Cl ₂ N ₂	[3]
Molecular Weight	275.22 g/mol	[1][3]
Appearance	White to off-white solid	[3][4]
Purity	≥99% (as per typical supplier specifications)	[3]
Storage Conditions	2-8°C, sealed storage, away from moisture	[3][4]

Synthesis and Characterization: A Strategic Approach

The synthesis of diazaspiro[3.4]octanes requires a strategic approach to construct the sterically demanding spirocyclic core. While multiple routes exist, a common and effective strategy involves the initial synthesis of the core diazaspiro[3.4]octane scaffold, followed by selective functionalization.

Conceptual Synthetic Workflow

The diagram below outlines a representative synthetic pathway. The causality behind this approach is rooted in efficiency and control. By first constructing the core and then introducing the benzyl group, this method prevents potential interference from the benzyl group during the critical ring-forming steps. The use of an orthogonal protecting group (e.g., Boc) on one nitrogen allows for the selective benzylation of the other.

[Click to download full resolution via product page](#)

Caption: A representative synthetic workflow for 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride.

Exemplary Laboratory Protocol: Reductive Amination

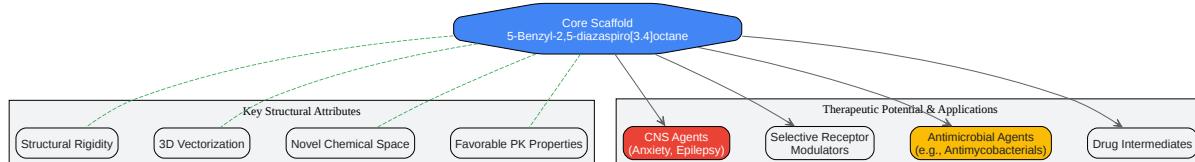
This protocol describes the key benzylation step, assuming the availability of the mono-Boc protected diazaspiro[3.4]octane precursor. This method is chosen for its high efficiency and mild reaction conditions, which are compatible with a wide range of functional groups.

- **Dissolution:** Dissolve 1 equivalent of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Aldehyde:** Add 1.1 equivalents of benzaldehyde to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
- **Reductive Agent Addition:** Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The portion-wise addition is a critical control measure to manage the exothermic nature of the reaction.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS), until the starting material is consumed (typically 2-12 hours).
- **Work-up:** Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer three times with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- **Purification:** Purify the resulting crude product (tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate) via flash column chromatography on silica gel.
- **Deprotection and Salt Formation:** Dissolve the purified intermediate in a minimal amount of a solvent like isopropanol or ethyl acetate. Add an excess (>2 equivalents) of a solution of hydrogen chloride in a suitable solvent (e.g., 4M HCl in 1,4-dioxane). Stir the mixture, which will typically result in the precipitation of the desired dihydrochloride salt. The solid product is

then collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried in vacuo.[6]

Characterization

The identity and purity of the final compound are confirmed using standard analytical methods. A Certificate of Analysis for a representative batch shows consistency with the expected structure via LCMS and a purity of 99.02%.^[3] Further characterization by ^1H NMR and ^{13}C NMR would be standard practice to confirm the precise structure and isomeric purity.


Applications in Drug Discovery and Medicinal Chemistry

The true value of **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride** lies in its application as a versatile scaffold. The benzyl group can serve as a functional handle or a core part of the final pharmacophore, while the secondary amine provides a convenient point for further chemical elaboration.

Core Scientific Rationale

- Structural Rigidity and 3D Vectorization: The spirocyclic core fixes the relative orientation of substituents, reducing the entropic penalty upon binding to a biological target. This allows medicinal chemists to project chemical vectors into specific regions of a protein's binding pocket with high precision.
- CNS-Penetrant Scaffold: The physicochemical properties of the diazaspiro[3.4]octane core are often favorable for crossing the blood-brain barrier, making it an attractive scaffold for CNS drug discovery.^[1]
- Novel Chemical Space: As a non-classical and rigid scaffold, it allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action and improved intellectual property positions.
- Bioisostere Potential: The rigid diazaspiro[3.4]octane core can act as a bioisostere for more flexible or conformationally ambiguous structures like piperazine, offering a path to improved selectivity and reduced off-target effects.

The diagram below illustrates the central role of this scaffold in generating diverse libraries of potential therapeutic agents.

[Click to download full resolution via product page](#)

Caption: The central role of the diazaspiro[3.4]octane scaffold in drug discovery.

A compelling example of the utility of a similar scaffold is found in the development of novel benzothiazinones with broad-spectrum antimycobacterial activity. In that work, the introduction of a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety led to compounds with potent activity against both *M. tuberculosis* and nontuberculous mycobacteria.^[7] This demonstrates the power of the benzyl-diazaspiro motif to confer advantageous biological and pharmacokinetic properties.

Conclusion

5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is more than a mere chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its inherent structural rigidity, favorable physicochemical properties, and synthetic tractability provide researchers with a powerful platform for designing next-generation therapeutics. Particularly in the challenging field of CNS drug discovery, the unique three-dimensional architecture of this scaffold offers a clear advantage in the pursuit of novel, selective, and effective medicines. As the demand for innovative molecular frameworks continues to grow, the importance of building blocks like this is set to increase, solidifying their role in the foundation of future drug discovery programs.

References

- AiFChem. (2025, October 21). 1159822-76-0 | **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride**.
- MySkinRecipes. 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride.
- MedChemExpress. 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride.
- MedChemExpress. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride-COA-02854.
- ChemicalBook. 2-benzyl-2,5-diazaspiro[3.4]octane | 1159823-70-7.
- ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- PubMed. (2025, December 25). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
- PrepChem.com. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2-benzyl-2,5-diazaspiro[3.4]octane | 1159823-70-7 [amp.chemicalbook.com]
- 5. 1159822-76-0 | 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride - AiFChem [aifchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524128#5-benzyl-2-5-diazaspiro-3-4-octane-dihydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com